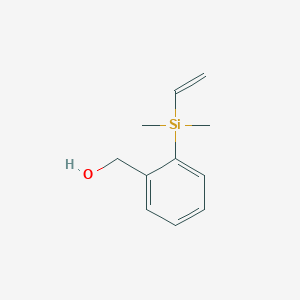
2-(Vinyldimethylsilyl)benzenemethanol
描述
2-(Vinyldimethylsilyl)benzenemethanol is a chemical compound with the molecular formula C11H16OSi It features a benzene ring substituted with a vinyldimethylsilyl group and a methanol group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Vinyldimethylsilyl)benzenemethanol typically involves the hydrosilylation of vinylbenzene derivatives with dimethylchlorosilane, followed by hydrolysis. The reaction conditions often require the presence of a catalyst, such as platinum or rhodium complexes, to facilitate the hydrosilylation process. The hydrolysis step is usually carried out under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-(Vinyldimethylsilyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The vinyldimethylsilyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Silane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学研究应用
2-(Vinyldimethylsilyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of silicone-based materials and coatings.
作用机制
The mechanism of action of 2-(Vinyldimethylsilyl)benzenemethanol involves its interaction with specific molecular targets and pathways. The vinyldimethylsilyl group can participate in hydrosilylation reactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
4-Methoxy-2-(2-propen-1-yloxy)benzenemethanol: Similar structure with a methoxy group instead of a vinyldimethylsilyl group.
2-(Trimethylsilyl)benzenemethanol: Contains a trimethylsilyl group instead of a vinyldimethylsilyl group.
Uniqueness
2-(Vinyldimethylsilyl)benzenemethanol is unique due to the presence of the vinyldimethylsilyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
属性
IUPAC Name |
[2-[ethenyl(dimethyl)silyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16OSi/c1-4-13(2,3)11-8-6-5-7-10(11)9-12/h4-8,12H,1,9H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEPMYKIUXSKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C=C)C1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-Methyl-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2780665.png)

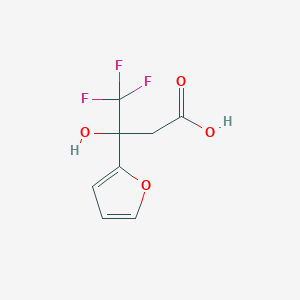
![6-[1-(3-chlorophenyl)-1H-pyrazol-5-yl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2780673.png)
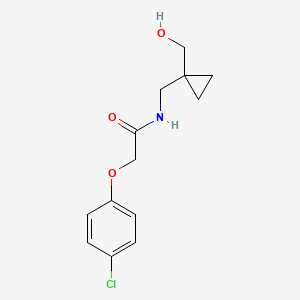

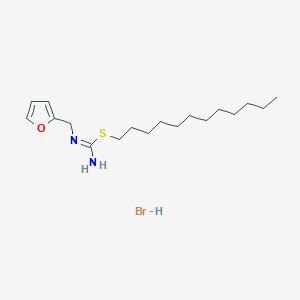
![2-[(E)-2-(2H-1,3-benzodioxol-5-yl)ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2780680.png)

![2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-diazepan-1-yl)pyridine-4-carboxylic acid](/img/structure/B2780682.png)
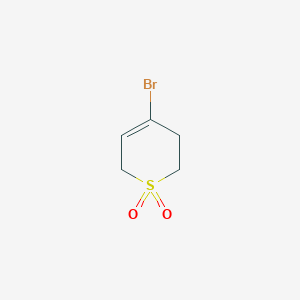
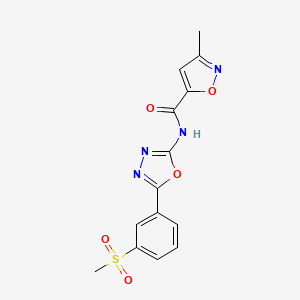
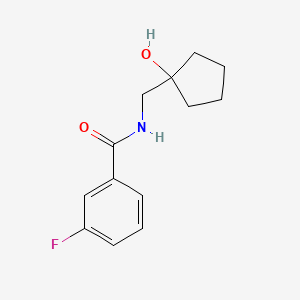
![N-(1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N,5-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2780688.png)
